molecular formula C12H9N B189437 2-Naphthylacetonitrile CAS No. 7498-57-9

2-Naphthylacetonitrile

Cat. No. B189437
CAS RN: 7498-57-9
M. Wt: 167.21 g/mol
InChI Key: LPCWDVLDJVZIHA-UHFFFAOYSA-N
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Description

2-Naphthylacetonitrile is a chemical compound with the molecular formula C12H9N . It is also known as 2-Naphthaleneacetonitrile . It is used in laboratory chemicals .


Synthesis Analysis

2-Naphthylacetonitrile undergoes three-component coupling with benzyne and DMF to yield coumarins . It was used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione .


Molecular Structure Analysis

The molecular weight of 2-Naphthylacetonitrile is 167.21 . The structure of the molecule is available in 2D and 3D formats .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Naphthylacetonitrile are not mentioned in the search results, it is known to participate in three-component coupling reactions .


Physical And Chemical Properties Analysis

2-Naphthylacetonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 303.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 53.6±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 149.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Reactions

  • 2-Naphthylacetonitrile is involved in the synthesis of α,α-diaryl nitriles through radical nucleophilic substitution. This process shows a selective substitution at its Cα by aromatic halides, leading to α,α-diaryl nitriles with good yields. The selectivity of this nucleophile varies with the steric hindrance at the radical center from the aromatic substrate (Tempesti, Pierini, & Baumgartner, 2012).

Photophysical Characterization

  • Organotin compounds derived from Schiff bases, synthesized for applications in organic light-emitting diodes, are made using reactions involving 2-naphthylacetonitrile. These compounds show significant photophysical properties when analyzed in solution (García-López et al., 2014).

Electrochemical Studies

  • Studies on the anodic oxidation of naphthylamines, including 1-naphthylamine, in acetonitrile have been conducted to understand the electrochemical properties and mechanisms. These studies provide insights into the complex ECE type of mechanism with efficiency and kinetics in the reaction process (Vettorazzi, Silber, & Sereno, 1981).

Labelling and Detection in Chromatography

  • 2-(2,3-Naphthalimino)ethyl trifluoromethanesulphonate, synthesized from 2,3-naphthalenedi-carboxylic anhydride (a derivative of 2-naphthylacetonitrile), is used as a labeling agent for carboxylic acids in liquid chromatography. This allows for ultraviolet and fluorescent detection of carboxylic acids in complex samples like mouse brain (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

Safety And Hazards

2-Naphthylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this chemical .

properties

IUPAC Name

2-naphthalen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCWDVLDJVZIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225942
Record name 2-Naphthylacetonitrile
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Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylacetonitrile

CAS RN

7498-57-9
Record name 2-Naphthaleneacetonitrile
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Record name 2-Naphthylacetonitrile
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Record name 2-Naphthaleneacetonitrile
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Record name 2-Naphthylacetonitrile
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Record name 2-naphthylacetonitrile
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Record name 2-NAPHTHYLACETONITRILE
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Synthesis routes and methods I

Procedure details

To a stirred solution of sodium cyanide (10.5 g, 0.214 mol) in H2O (20 mL) was added a solution of 2-(bromomethyl)naphthalene (40.0 g, 0.181 mol) in EtOH (170 mL). The resulting mixture was heated at reflux for 3 h, then spin-evaporated in vacuo. The residue was partitioned between H2O (175 mL) and CH2Cl2 (200 mL). The aqueous layer was further extracted with CH2Cl2 (3×200 mL). The combined organic layers were dried over MgSO4 (5 g) and spin-evaporated in vacuo to a solid. The solid was dissolved in refluxing EtOH (100 mL). The clarified solution was stored at 3° C. for 16 h. Solids were collected by filtration and dried to constant weight in vacuo to give 24.8 g (81.9%) of product suitable for further transformation. A total of 257.2 g of material was prepared in this fashion.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
81.9%

Synthesis routes and methods II

Procedure details

2-Bromomethyinaphthalene (5.00 g, 23 mmol) was dissolved in N,N'-dimethylformamide (50 ml) and potassium cyanide (2.95 g, 45 mmol) was added and the resulting mixture was stirred at room temperature for 16 hours. The supernatant was decanted and partitioned between water (100 ml) and diethyl ether (2×75 ml). The combined organic phases were washed with water (100 ml), dried (MgSO4), filtered and evaporated in vacuo affording 2.53 g (67%) of 2-naphtylacetonitrile as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
P Gayathri, S Ravi, S Karthikeyan, M Pannipara… - Journal of …, 2023 - Elsevier
… /triphenylamine donor and 1- or 2-naphthylacetonitrile acceptor were synthesized and isomeric … 2-Naphthylacetonitrile isomers exhibited relatively less twisting between naphthyl and …
Number of citations: 0 www.sciencedirect.com
M Kimura, A Kuboki, T Sugai - Tetrahedron: Asymmetry, 2002 - Elsevier
… 2-Naphthylacetic acid 5a was obtained from 2-naphthylacetonitrile (3a, 150 mg, 0.88 mmol) using Method A (30C, 48 h). Crude 5a (184 mg, quant., 0.99 mmol) was methylated with …
Number of citations: 48 www.sciencedirect.com
CT Goralski, JR McCarthy, WR Kracht… - Journal of Labelled …, 1987 - Wiley Online Library
… -chloronaphthalene (5) with an aqueous solution of 90% 13C-enriched potassium cyanide followed by a four hour period of ref lux afforded 13C-labelled 1-chloro-2-naphthylacetonitrile …
TC Tempesti, AB Pierini, MT Baumgartner - New Journal of Chemistry, 2012 - pubs.rsc.org
… In summary, the photoinduced reaction of the 2-naphthylacetonitrile anion with radicals gives the C α substitution selectively. We have developed a simple and versatile system for the …
Number of citations: 8 pubs.rsc.org
WWF Lam - 1996 - repository.ust.hk
Previous workers in our laboratory have demonstrated that the addition of lithiated arylacetonitriles to aldehydes is anti-selective, The synthetic usefulness of the reaction would be …
Number of citations: 0 repository.ust.hk
J Li, X Dong, T Liu, H Liu, S Wang… - ACS applied materials & …, 2020 - ACS Publications
… In this work, phenylacetonitrile (PA) and 2-naphthylacetonitrile (2-NA) serving as crystal growth regulators are introduced into the perovskite precursor. The coordination effect of lone-…
Number of citations: 7 pubs.acs.org
FG Bordwell, GZ Ji - The Journal of Organic Chemistry, 1992 - ACS Publications
CNAH 18.9 18.90±0.02 18.88±0.02 18.89±0.02 a Indicators: 2, 2-naphthylacetonitrile; CNAH, 4-chloro-2-nitroaniline; PhSFl, 9-(phenylthio) fluorene; FH, fluorene; PXH, 9-…
Number of citations: 91 pubs.acs.org
S Ravi, P Priyadharshini, S Karthikeyan… - …, 2023 - pubs.rsc.org
… On the other hand, 2-naphthylacetonitrile without any such steric effect at reactive methylene centre coupled with aldehyde before anthracene aldehyde undergoes oxidation and …
Number of citations: 0 pubs.rsc.org
MS NEWMAN, AI KOSAK - The Journal of Organic Chemistry, 1949 - ACS Publications
… We were able to obtain a good yield of a-(l-bromo-2-naphthyl)-j8-phenylacrylonitrile by condensation of benzaldehyde with 1 -bromo-2-naphthylacetonitrile but, in agreement with …
Number of citations: 38 pubs.acs.org
PK Challa, JK Ega, K Siddoju - … of Chemistry-Section B (IJC-B), 2021 - op.niscpr.res.in
… The 2-naphthylacetonitrile 2 was purchased from Aldrich Chemical Company. … A mixture of 2-aminonicotinaldehyde 1 (0.01 mol), 2naphthylacetonitrile 2 (0.01 mol) and 10% KOH (5 …
Number of citations: 2 op.niscpr.res.in

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